molecular formula C13H7ClFNO4S2 B11104700 N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11104700
M. Wt: 359.8 g/mol
InChI Key: CENIJMHAOHCFQG-UHFFFAOYSA-N
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Description

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzoxathiol ring, a sulfonamide group, and a fluorobenzene moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring is synthesized through a cyclization reaction involving a chlorinated precursor and a thiol compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the benzoxathiol intermediate reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the Fluorobenzene Moiety: The final step involves the coupling of the fluorobenzene moiety to the benzoxathiol-sulfonamide intermediate using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.

    Substitution: The fluorine atom in the fluorobenzene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This sets it apart from other similar compounds and makes it a valuable molecule for various applications.

Properties

Molecular Formula

C13H7ClFNO4S2

Molecular Weight

359.8 g/mol

IUPAC Name

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C13H7ClFNO4S2/c14-10-5-8(6-11-12(10)20-13(17)21-11)16-22(18,19)9-3-1-7(15)2-4-9/h1-6,16H

InChI Key

CENIJMHAOHCFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3

Origin of Product

United States

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